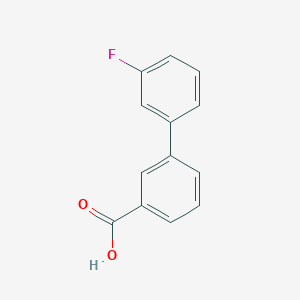

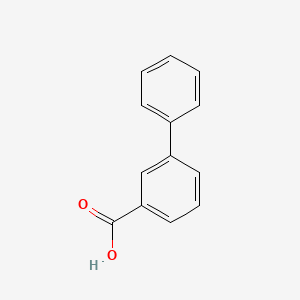

3'-Fluorobiphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZYPWIFSCZUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382215 | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-04-3 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Fluorobiphenyl-3-carboxylic acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. This palladium-catalyzed reaction is integral to the pharmaceutical and materials science sectors due to its mild conditions, broad functional group tolerance, and the commercial availability of diverse starting materials. The synthesis of biaryl carboxylic acids is particularly significant, as these structural motifs are prevalent in numerous biologically active molecules and advanced materials. This guide provides a detailed technical overview and experimental protocols for the synthesis of 3'-Fluorobiphenyl-3-carboxylic acid, a valuable fluorinated biaryl compound, through the Suzuki coupling of 3-bromobenzoic acid and (3-fluorophenyl)boronic acid.[1] Fluorinated biphenyls are crucial building blocks in the development of pharmaceuticals and agrochemicals.[2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species ((3-fluorophenyl)boronic acid) is transferred to the palladium center. The base is crucial for activating the boronic acid, facilitating this transfer.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (this compound), regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Data Presentation: Reaction Parameters for Suzuki Coupling of Aryl Bromides with Arylboronic Acids

The following table summarizes typical quantitative data for Suzuki coupling reactions analogous to the synthesis of this compound. Note that optimal conditions may vary depending on the specific substrates and desired outcomes.

| Parameter | Value/Condition | Source |

| Aryl Halide | 3-Bromobenzoic acid (1.0 mmol) | [1] |

| Arylboronic Acid | Arylboronic acid (1.2 mmol) | [1] |

| Palladium Catalyst | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | [1] |

| Pd(PPh₃)₄ (3-5 mol%) | [3] | |

| Base | K₂CO₃ (2.0-3.0 equiv) | [1][4] |

| K₃PO₄ (1.5 equiv) | [4] | |

| Solvent System | Toluene/Water (4:1) | [1] |

| 1,4-Dioxane/Water (4:1) | [4] | |

| Water | [1] | |

| Temperature | Room Temperature to 100 °C | [1][4] |

| Reaction Time | 1.5 - 24 hours | [1][4] |

| Reported Yield (Analogous Products) | 3-(p-Tolyl)benzoic acid: 95% | [1] |

| 3-(4-Methoxyphenyl)benzoic acid: 99% | [1] | |

| 3-(4-Fluorophenyl)benzoic acid: 89% | [1] |

Experimental Protocols

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of 3-bromobenzoic acid with (3-fluorophenyl)boronic acid. Optimization may be necessary for specific applications.

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 1.0 eq)

-

(3-Fluorophenyl)boronic acid (1.2 mmol, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid, (3-fluorophenyl)boronic acid, and the base.[3]

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1][4]

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.[4]

-

Reaction Execution: Stir the reaction mixture vigorously. Heat the mixture to a temperature between 90-100 °C.[1][4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][4]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[1]

-

Extraction and Washing: Wash the organic layer with water and then with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[1]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluorobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-3-carboxylic acid (CAS No: 168619-04-3) is a fluorinated aromatic carboxylic acid.[1] Its structure, featuring a biphenyl backbone with a fluorine substituent and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and material science.[1] The strategic incorporation of fluorine into drug candidates can significantly modulate key physicochemical properties such as metabolic stability, lipophilicity, and acidity (pKa), which in turn influences pharmacokinetic and pharmacodynamic profiles.[2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for predicting its behavior in biological systems and for guiding its application in drug design and development.[1]

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₃H₉FO₂ | --- | [4][5] |

| Molecular Weight | 216.21 g/mol | --- | [4][5] |

| Physical Form | Solid, Light brown to brown powder | Experimental | [1][4] |

| Boiling Point | 388.6 ± 25.0 °C | Predicted | [6] |

| pKa | 4.08 ± 0.10 | Predicted | [6] |

| LogP | 3.94 | Calculated | [5] |

| Water Solubility | Poorly soluble | Qualitative | [6] |

Experimental Protocols

Accurate experimental determination of physicochemical properties is essential for validating computational predictions and for regulatory submissions. Standard protocols are described below.

Melting Point Determination by Capillary Method

The melting point provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[3]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 1-2 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[3][7]

-

The sample is heated rapidly to a temperature approximately 15°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[3]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[3]

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is critical as it determines the ionization state of the molecule at a given pH, which affects solubility, absorption, and receptor binding.[1]

-

Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer, burette, reaction vessel.

-

Procedure:

-

A solution of this compound (e.g., 1 mM) is prepared in a suitable co-solvent system (due to its poor water solubility) and placed in the reaction vessel.

-

The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of 0.1 M HCl.

-

The solution is then titrated with standardized 0.1 M NaOH, added in small, precise increments.

-

The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Apparatus: Centrifuge, shaker, HPLC or UV-Vis spectrophotometer, volumetric flasks.

-

Procedure:

-

n-Octanol and water (or a buffer solution like PBS at pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

A known amount of this compound is dissolved in the n-octanol phase.

-

An equal volume of the aqueous phase is added, and the mixture is shaken or agitated until equilibrium is reached (typically for 1 hour).

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined analytically using a suitable technique like HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Solubility Determination

Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability.

-

Apparatus: Scintillation vials, constant temperature shaker/incubator, analytical balance, filtration system (e.g., 0.45 µm syringe filters), HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of the aqueous solvent (e.g., water or buffer at a specific pH).

-

The vial is sealed and agitated in a constant temperature shaker (e.g., at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical method, such as HPLC. This concentration represents the equilibrium solubility.

-

Workflow and Logical Relationships

In a drug discovery context, the characterization of a novel compound like this compound follows a logical progression. The initial synthesis and purification are followed by the determination of fundamental properties, which then inform more complex biological and metabolic studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3 -Fluorobiphenyl-3-carboxylic acid AldrichCPR 168619-04-3 [sigmaaldrich.com]

- 5. Hit2Lead | this compound | CAS# 168619-04-3 | MFCD03424608 | BB-4400451 [hit2lead.com]

- 6. chembk.com [chembk.com]

- 7. 3'-Fluorobiphenyl-4-Carboxylic Acid | CAS 1841-58-3 | Chemical-Suppliers [chemical-suppliers.eu]

Navigating the Spectroscopic Landscape of 3'-Fluorobiphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-3-carboxylic acid is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structural characterization is crucial for understanding its chemical properties and potential interactions in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds, including 3-biphenylcarboxylic acid, 4-biphenylcarboxylic acid, 3-fluorobiphenyl, and various substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.2 - 8.4 | t | ~1.7 | 1H |

| H-4 | ~7.8 - 8.0 | dt | J ≈ 7.7, 1.3 | 1H |

| H-5 | ~7.5 - 7.7 | t | ~7.7 | 1H |

| H-6 | ~8.0 - 8.2 | dt | J ≈ 7.7, 1.3 | 1H |

| H-2' | ~7.3 - 7.5 | dt | J ≈ 7.8, 1.2 | 1H |

| H-4' | ~7.0 - 7.2 | ddd | J ≈ 8.2, 2.6, 1.0 | 1H |

| H-5' | ~7.4 - 7.6 | td | J ≈ 8.0, 5.5 | 1H |

| H-6' | ~7.3 - 7.5 | ddd | J ≈ 9.8, 2.2, 1.8 | 1H |

| COOH | > 12.0 | br s | - | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | ~140 - 142 | - |

| C-2 | ~128 - 130 | - |

| C-3 | ~130 - 132 | - |

| C-4 | ~129 - 131 | - |

| C-5 | ~129 - 131 | - |

| C-6 | ~133 - 135 | - |

| C-1' | ~142 - 144 | d, J ≈ 7-9 |

| C-2' | ~114 - 116 | d, J ≈ 21-23 |

| C-3' | ~161 - 164 | d, J ≈ 245-250 |

| C-4' | ~115 - 117 | d, J ≈ 21-23 |

| C-5' | ~130 - 132 | d, J ≈ 8-10 |

| C-6' | ~122 - 124 | d, J ≈ 2-3 |

| COOH | ~167 - 170 | - |

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

The spectrometer should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution and line shape.

3. ¹H NMR Data Acquisition:

-

Experiment: A standard one-dimensional proton experiment.

-

Pulse Sequence: A simple pulse-acquire sequence (e.g., zg30).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

4. ¹³C NMR Data Acquisition:

-

Experiment: A one-dimensional carbon experiment with proton decoupling.

-

Pulse Sequence: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Visualizations

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

The Ascendance of Fluorinated Biphenyl Carboxylic Acids: A Technical Guide to Their Discovery and Enduring Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted significance of fluorinated biphenyl carboxylic acids. This class of compounds, prominently represented by the nonsteroidal anti-inflammatory drugs (NSAIDs) diflunisal and flurbiprofen, has had a profound impact on medicinal chemistry and beyond. The strategic incorporation of fluorine atoms into the biphenyl scaffold imparts unique physicochemical and pharmacological properties, leading to enhanced therapeutic efficacy and metabolic stability. This document delves into the historical context of their development as superior alternatives to traditional salicylates, their primary mechanism of action as cyclooxygenase (COX) inhibitors, and their structure-activity relationships. Furthermore, it explores their emerging applications in materials science, highlighting the versatility of this chemical motif. Detailed experimental protocols for the synthesis of key compounds are provided, alongside a thorough compilation of quantitative data on their biological activity and physicochemical properties. Visualizations of the arachidonic acid signaling pathway and a typical drug discovery workflow are included to facilitate a deeper understanding of their biological context and development process.

Discovery and Historical Context: A Quest for Safer and More Potent Analgesics

The story of fluorinated biphenyl carboxylic acids is deeply rooted in the pursuit of improved anti-inflammatory and analgesic agents with better safety profiles than existing therapies, particularly aspirin.

1.1. The Emergence of Diflunisal: A Merck Sharp & Dohme Endeavor

In the mid-20th century, Merck Sharp & Dohme embarked on a mission to develop a superior salicylate. Their research culminated in the discovery of diflunisal (5-(2,4-difluorophenyl)salicylic acid) in 1971.[1][2] The strategic addition of a difluorophenyl group at the C5 position of salicylic acid was a key innovation, resulting in a molecule with enhanced potency, a longer duration of action, and a more favorable gastrointestinal tolerance profile compared to aspirin.[2][3] Unlike aspirin, which has an O-acetyl group and irreversibly inhibits cyclooxygenase (COX), diflunisal is a non-acetylated salicylate that acts as a reversible COX inhibitor.[3]

1.2. The Boots Company and the Development of Flurbiprofen

Parallel to the work at Merck, the Boots Company in the United Kingdom was also investigating potent anti-inflammatory agents. Their research led to the synthesis of flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid). Flurbiprofen, a propionic acid derivative, emerged as a powerful NSAID with analgesic and antipyretic properties.[4]

Significance in Drug Discovery and Beyond

The introduction of fluorine into the biphenyl carboxylic acid structure has profound implications for a molecule's properties and biological activity.

2.1. Enhanced Pharmacological Profile

Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its acidity (pKa) and its ability to interact with biological targets.[5][6][7][8][9] This often translates to increased potency and selectivity. Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the drug, leading to a longer half-life and improved pharmacokinetic profile.[10][11][12][13]

2.2. Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The primary mechanism of action for the NSAID class of fluorinated biphenyl carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[14] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4][15][16] By blocking this pathway, these drugs effectively reduce the production of pro-inflammatory prostaglandins.

2.3. Applications in Materials Science

The unique properties of fluorinated biphenyls also lend themselves to applications in materials science. Their rigid structure and the presence of fluorine can lead to the formation of liquid crystalline phases.[17][18][19][20][21] These materials are of interest for their potential use in displays and other advanced technologies. Fluorinated polymers derived from these building blocks can exhibit low surface energies and high thermal stability.[19][20][21]

Quantitative Data

The following tables summarize key quantitative data for representative fluorinated biphenyl carboxylic acids.

Table 1: Cyclooxygenase Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Diflunisal | ~1 | ~2.8 | ~0.36 |

| Flurbiprofen | ~0.1 | ~0.3 | ~0.33 |

| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.[22][23][24][25][26]

Table 2: Pharmacokinetic Properties in Humans

| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Primary Route of Elimination |

| Diflunisal | >90 | >99 | 8-12 | Renal (as glucuronide conjugates) |

| Flurbiprofen | >95 | >99 | 3-4 | Renal (as metabolites) |

Data compiled from publicly available pharmacokinetic studies.[10][11][12][13]

Table 3: Physicochemical Properties

| Compound | pKa | logP | Molecular Weight ( g/mol ) |

| Diflunisal | ~3.3 | ~4.5 | 250.20 |

| Flurbiprofen | ~4.2 | ~4.16 | 244.26 |

pKa and logP values are estimates and can vary with experimental conditions.[5][6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of diflunisal and flurbiprofen, representing common synthetic strategies for this class of compounds.

4.1. Synthesis of Diflunisal via Suzuki Coupling

The Suzuki coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it ideal for the synthesis of biphenyl structures.

References

- 1. researchgate.net [researchgate.net]

- 2. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]

- 3. Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 10. Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 12. Stereoselective pharmacokinetics of flurbiprofen in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of flurbiprofen in man. I. Area/dose relationships | Scilit [scilit.com]

- 14. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. people.clarkson.edu [people.clarkson.edu]

- 20. Fluorinated polymers: liquid crystalline properties and applications in lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3'-Fluorobiphenyl-3-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluorobiphenyl-3-carboxylic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules. Its structural properties make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an illustration of its application in the context of drug discovery, specifically as a scaffold for enzyme inhibitors.

Chemical and Physical Properties

This compound, with the CAS Number 168619-04-3 , is a solid at room temperature.[1] The introduction of a fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest in medicinal chemistry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 168619-04-3 | [1] |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | 216.21 g/mol | [1] |

| Form | Solid | [1] |

| Predicted Boiling Point | 388.6 ± 25.0 °C | [3] |

| LogP | 3.94 | [4] |

| Predicted pKa | 4.08 ± 0.10 | [3] |

| Solubility | Poorly soluble in water; soluble in alcohols and ethers. | [3] |

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of similar biphenyl carboxylic acids.[5]

Reactants:

-

3-Bromobenzoic acid

-

3-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(EDTA) solution)[5][6]

-

Base (e.g., Sodium Carbonate, Na₂CO₃)[5]

-

Phase Transfer Catalyst (optional, e.g., Tetrabutylammonium bromide, TBAB)[5]

-

Solvent (e.g., 1,4-Dioxane and water or Toluene and water)[6]

Procedure:

-

Reaction Setup: In a screw-cap reactor, combine 3-bromobenzoic acid (1.0 eq), 3-fluorophenylboronic acid (1.05 eq), sodium carbonate (2 eq), and TBAB (0.01 eq).[5]

-

Solvent and Catalyst Addition: Add water and a 10 mM solution of the palladium catalyst. For every 1 mmol of aryl bromide, use 2 mL of water and 0.3 mL of the catalyst solution.[5]

-

Reaction Conditions: Seal the reactor tightly and heat the mixture to 100°C with stirring for 5 hours.[5]

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL/mmol of aryl bromide) and extract with a 5% sodium bicarbonate solution (4 x 10 mL/mmol of aryl bromide).[5]

-

Combine the basic aqueous extracts and acidify to a pH of 3 by the dropwise addition of concentrated hydrochloric acid while stirring.[5]

-

Extract the acidified aqueous layer with ethyl acetate (3 x 10 mL/mmol of aryl bromide).[5]

-

-

Purification:

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated biphenyl carboxylic acids are important structural motifs in the design of bioactive molecules. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, key attributes for drug candidates.[2] These compounds often serve as scaffolds for the synthesis of enzyme inhibitors.

Role as a Scaffold for Enzyme Inhibitors

Derivatives of biphenyl carboxylic acids have been investigated as inhibitors for various enzymes, including Fatty Acid Amide Hydrolase (FAAH) and Diacylglycerol O-Acyltransferase-1 (DGAT-1).[7][8] The carboxylic acid group can act as a key binding moiety within the active site of an enzyme, while the biphenyl structure provides a scaffold for further functionalization to optimize potency and selectivity.

The logical workflow for utilizing this compound in the early stages of drug discovery for developing an enzyme inhibitor is depicted below.

Signaling Pathways and Biological Targets

While this compound itself is primarily a synthetic intermediate, its derivatives have been designed to target specific enzymes involved in various signaling pathways. For instance, inhibitors of Fatty Acid Amide Hydrolase (FAAH) modulate the endocannabinoid system, which is implicated in pain and inflammation.[7] Similarly, inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1) affect triglyceride synthesis and are explored for the treatment of metabolic disorders like obesity and diabetes.[8]

The general mechanism of action for a competitive inhibitor derived from this scaffold involves binding to the active site of the target enzyme, thereby preventing the natural substrate from binding and being processed.

Conclusion

This compound is a versatile and valuable building block for researchers in synthetic chemistry, medicinal chemistry, and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The presence of the fluorine atom provides desirable properties for the development of novel enzyme inhibitors and other functional molecules. This guide serves as a foundational resource for professionals seeking to utilize this compound in their research and development endeavors.

References

- 1. 3 -Fluorobiphenyl-3-carboxylic acid AldrichCPR 168619-04-3 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. Hit2Lead | this compound | CAS# 168619-04-3 | MFCD03424608 | BB-4400451 [hit2lead.com]

- 5. 3-(4-FLUOROPHENYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3'-Fluorobiphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Fluorobiphenyl-3-carboxylic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings. Understanding the solubility of this compound is crucial for its application in pharmaceutical development, chemical synthesis, and material science.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a biphenyl backbone with a fluorine atom and a carboxylic acid group, suggests it is a solid at room temperature and likely soluble in some organic solvents. While specific quantitative data is scarce, related compounds like 4'-Fluorobiphenyl-3-carboxylic acid are noted to be soluble in alcohols and ethers, though poorly soluble in water.[1] The solubility of carboxylic acids in organic solvents can be influenced by factors such as the polarity of the solvent, temperature, and the presence of water.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) has not been found in peer-reviewed literature or publicly available databases. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following sections.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Alcohol | User Defined | To Be Determined | To Be Determined |

| Ethanol | Alcohol | User Defined | To Be Determined | To Be Determined |

| Acetone | Ketone | User Defined | To Be Determined | To Be Determined |

| Ethyl Acetate | Ester | User Defined | To Be Determined | To Be Determined |

| Diethyl Ether | Ether | User Defined | To Be Determined | To Be Determined |

| Tetrahydrofuran | Ether | User Defined | To Be Determined | To Be Determined |

| Toluene | Hydrocarbon | User Defined | To Be Determined | To Be Determined |

| Hexane | Hydrocarbon | User Defined | To Be Determined | To Be Determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Method (Gravimetric Analysis)

This method involves creating a saturated solution of the compound and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[2][3][4]

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Transfer the supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. An oven set to a temperature below the boiling point of the solvent and the melting point of the compound can also be used.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue.

-

The mass of the dissolved solid is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in g/100 mL or mol/L.

Caption: Workflow for the Gravimetric Equilibrium Solubility Method.

UV/Vis Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs light in the UV/Vis spectrum. A calibration curve must first be generated.

Materials:

-

This compound

-

Selected organic solvents

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure: Part 1: Preparation of Calibration Curve

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

Part 2: Solubility Measurement

-

Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Withdraw a small, known volume of the supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

Caption: Workflow for the UV/Vis Spectrophotometric Solubility Method.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

-

Solvent Polarity: Generally, polar compounds dissolve well in polar solvents, and non-polar compounds dissolve well in non-polar solvents ("like dissolves like"). The presence of both a polar carboxylic acid group and a largely non-polar biphenyl structure in this compound will result in varying degrees of solubility across a range of solvents.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. It is important to control and report the temperature at which solubility is determined.

-

Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly affected by the presence of water.[5]

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

A Technical Guide to the Biological Activity of Fluorobiphenyl Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of a series of fluorinated biphenyl carboxylic acid derivatives, with a primary focus on their anti-inflammatory properties. Due to the limited availability of public research on 3'-Fluorobiphenyl-3-carboxylic acid, this document centers on the closely related and well-studied derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid. These compounds serve as valuable proxies for understanding the potential therapeutic applications of this chemical class.

Introduction

Biphenyl carboxylic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities. The introduction of a fluorine atom to the biphenyl scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide summarizes the key findings related to the anti-inflammatory activity of 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives, presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Anti-Inflammatory Activity

The primary biological activity investigated for these derivatives is their anti-inflammatory effect. Several novel compounds derived from 2-(3-fluorobiphenyl-4-yl) propanohydrazide have been synthesized and evaluated for their in vivo anti-inflammatory properties. The standard experimental model used is the egg-albumin or carrageenan-induced paw edema in rats, a well-accepted acute inflammation model.

Quantitative Data Summary

The anti-inflammatory activity is typically measured as the percentage of edema inhibition compared to a control group. The performance of the test compounds is often benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.

| Compound ID | Chemical Name / Structure Class | Dosage | Time (h) | % Edema Inhibition | Reference Drug (% Inhibition) |

| [3c] | Cyclicimide derivative | 20 mg/kg | 1 | 38.09 | Flurbiprofen (42.85) |

| 2 | 40.00 | Flurbiprofen (45.00) | |||

| 3 | 41.66 | Flurbiprofen (47.91) | |||

| [4b] | Hydrazone derivative | 20 mg/kg | 1 | 40.47 | Flurbiprofen (42.85) |

| 2 | 42.50 | Flurbiprofen (45.00) | |||

| 3 | 43.75 | Flurbiprofen (47.91) | |||

| [4c] | Hydrazone derivative | 20 mg/kg | 1 | 42.85 | Flurbiprofen (42.85) |

| 2 | 45.00 | Flurbiprofen (45.00) | |||

| 3 | 47.91 | Flurbiprofen (47.91) | |||

| [7d] | Aza-β-lactam derivative | 20 mg/kg | 1 | 45.23 | Flurbiprofen (42.85) |

| 2 | 47.50 | Flurbiprofen (45.00) | |||

| 3 | 50.00 | Flurbiprofen (47.91) | |||

| [8d] | Oxazepine derivative | 20 mg/kg | 1 | 47.61 | Flurbiprofen (42.85) |

| 2 | 50.00 | Flurbiprofen (45.00) | |||

| 3 | 52.08 | Flurbiprofen (47.91) |

Table 1: In vivo anti-inflammatory activity of 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives in the egg-albumin induced rat paw edema model.[1]

Notably, some of these derivatives, particularly the aza-β-lactam [7d] and the oxazepine [8d], demonstrated anti-inflammatory activity comparable to or even exceeding that of the standard drug flurbiprofen.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of these compounds.

In Vivo Anti-Inflammatory Activity: Rat Paw Edema Test

This protocol is based on the egg-albumin induced paw edema model in rats, a standard method for screening acute anti-inflammatory activity.

3.1.1. Animals

-

Wistar albino rats of either sex, weighing between 150-200g, are used.

-

Animals are housed under standard laboratory conditions (12h light/dark cycle, 25±2°C).

-

They are given free access to a standard pellet diet and water ad libitum.

-

Rats are fasted overnight before the experiment.

3.1.2. Procedure

-

Animals are randomly divided into a control group, a standard group, and test groups, with each group containing at least six animals.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The control group receives only the vehicle (e.g., a 1% solution of carboxymethyl cellulose).

-

The standard group is administered a reference NSAID, such as flurbiprofen, typically at a dose of 20 mg/kg body weight.

-

The test groups are treated with the synthesized derivatives at a specified dose (e.g., 20 mg/kg body weight). All administrations are done orally.

-

After 30 minutes of drug administration, 0.1 ml of 1% freshly broken egg-albumin is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

-

The paw volume is measured again at 1, 2, and 3 hours after the egg-albumin injection.

-

The percentage of edema inhibition is calculated using the following formula: % Inhibition = (1 - Vt/Vc) x 100 Where:

-

Vt = mean increase in paw volume in the test group

-

Vc = mean increase in paw volume in the control group

-

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway

The anti-inflammatory action of many NSAIDs, including flurbiprofen and likely its derivatives, is primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the COX pathway by NSAIDs.

Experimental Workflow for Anti-Inflammatory Screening

The process of evaluating the anti-inflammatory potential of new chemical entities follows a structured workflow from synthesis to in vivo testing.

Caption: Experimental workflow for screening new anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study is not available, initial findings suggest that modification of the carboxylic acid group of the parent propanoic acid into various heterocyclic systems like oxazepines and aza-β-lactams can lead to enhanced anti-inflammatory activity.[1] This is a common strategy in NSAID design to improve the therapeutic index by potentially reducing the direct gastric irritation associated with the free carboxylic acid moiety. The electronic and steric nature of the substituents on these heterocyclic rings also appears to play a crucial role in the observed activity.

Conclusion and Future Directions

Derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid have demonstrated promising anti-inflammatory activities in preclinical models. The data presented herein indicates that several novel heterocyclic derivatives are potent anti-inflammatory agents, with some showing efficacy superior to flurbiprofen. Future research in this area should focus on:

-

Expanding the library of derivatives to establish a more detailed structure-activity relationship.

-

Investigating the specific inhibitory activity against COX-1 and COX-2 isoforms to understand the selectivity and potential for reduced side effects.

-

Conducting further toxicological and pharmacokinetic studies to assess the drug-like properties of the most potent compounds.

-

Exploring the biological activities of these compounds in other therapeutic areas where inflammation plays a key role.

This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting a promising chemical scaffold for the design of new anti-inflammatory agents.

References

The Impact of Fluorine Substitution on the Electronic Properties of Biphenyl Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into biphenyl scaffolds is a powerful tool in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of how fluorine substitution modifies the electronic properties of biphenyl systems. By leveraging its unique electronic characteristics—high electronegativity and the ability to engage in resonance—fluorine can profoundly influence a molecule's dipole moment, ionization potential, electron affinity, and frontier molecular orbitals. These modifications, in turn, affect crucial parameters for drug development, such as metabolic stability, binding affinity, and membrane permeability. This guide presents a compilation of quantitative data, detailed experimental protocols for the synthesis and analysis of fluorinated biphenyls, and visual representations of key concepts and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Biphenyl and its derivatives are privileged structures in a vast array of pharmacologically active compounds and functional materials. The introduction of fluorine can dramatically alter the physicochemical properties of the parent molecule without significantly increasing its steric bulk. The strong carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine creates strong local dipoles and can alter the overall electronic distribution of the biphenyl system, impacting non-covalent interactions with biological targets.[1] Understanding the nuanced electronic effects of fluorination is therefore critical for the rational design of novel therapeutics and materials.

This guide will explore the fundamental principles governing the electronic modifications induced by fluorine in biphenyl systems, supported by experimental and computational data.

Electronic Properties of Fluorinated Biphenyl Systems

The electronic properties of biphenyl systems are intricately linked to the number and position of fluorine substituents. The interplay of fluorine's strong negative inductive effect (-I) and its positive mesomeric, or resonance, effect (+M) governs the final electronic landscape of the molecule.[2]

Key Electronic Properties Modified by Fluorination:

-

Dipole Moment: The introduction of the highly electronegative fluorine atom creates a significant bond dipole. The overall molecular dipole moment is a vector sum of all bond dipoles and is highly dependent on the substitution pattern. Symmetrical substitution can lead to a cancellation of bond dipoles, resulting in a low or zero net dipole moment, while asymmetrical substitution can lead to a substantial molecular dipole.

-

Ionization Potential (IP): The ionization potential, the energy required to remove an electron, is generally increased by the presence of electron-wthdrawing fluorine atoms. This is due to the stabilization of the highest occupied molecular orbital (HOMO).[3]

-

Electron Affinity (EA): The electron affinity, the energy released upon adding an electron, is also generally increased with fluorine substitution. Fluorine's electron-withdrawing nature stabilizes the lowest unoccupied molecular orbital (LUMO), making the molecule more receptive to accepting an electron.[3]

-

HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Fluorination can modulate this gap, with the specific effect depending on the substitution pattern and its influence on the energies of the frontier orbitals.[4]

Quantitative Data on Electronic Properties

The following tables summarize key electronic and physical properties of a selection of fluorinated biphenyl derivatives, providing a comparative overview.

Table 1: Physical Properties of Selected Fluorinated Biphenyl Derivatives

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | C₁₆H₁₆F₂ | 246.30 | 105–107 | 77 |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | C₁₄H₁₀F₂O | 232.23 | 71–72 | 79 |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) | C₁₄H₁₂F₂O₂ | 250.24 | - | 72 |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | C₁₂H₇F₂NO₂ | 235.19 | 92–93 | 80 |

| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) | C₁₃H₁₀F₂S | 236.28 | - | - |

Data sourced from a study on novel fluorinated biphenyl compounds.[3]

Table 2: Calculated Electronic Properties of Selected Fluorinated Biphenyl Derivatives

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

| TBDFBP | 6.44 | - |

| DFBPE | 6.81 | 2.25 |

| DFDMBP | 5.83 | 1.25 |

| DFNBP | 6.99 | 3.11 |

| DFBPMS | - | 1.36 |

Data obtained from Density Functional Theory (DFT) calculations.[3]

Experimental Protocols

The synthesis and characterization of fluorinated biphenyl systems rely on a suite of modern chemical and analytical techniques. This section provides detailed methodologies for key experiments.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds, including fluorinated biphenyls.[5]

Objective: To synthesize a fluorinated biphenyl derivative via a palladium-catalyzed cross-coupling reaction between a fluorinated aryl halide and an arylboronic acid.

Materials:

-

Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos or SPhos)

-

Base (e.g., potassium carbonate - K₂CO₃)

-

Solvent system (e.g., a mixture of tetrahydrofuran (THF), toluene, and water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: In a Schlenk flask, combine the fluorinated aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen) to remove oxygen.

-

Catalyst and Ligand Addition: In a separate vial, dissolve the palladium catalyst (e.g., 5 mol%) and the phosphine ligand (e.g., 15 mol%) in the solvent mixture under an inert atmosphere.

-

Reaction Setup: Add the catalyst/ligand solution to the Schlenk flask containing the reactants.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 95-110 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Techniques

¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of fluorinated biphenyls. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.[6]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified fluorinated biphenyl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹⁹F NMR Acquisition Parameters (Representative):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard one-pulse experiment

-

Spectral Width: Typically large (e.g., 200-250 ppm) to encompass the wide range of fluorine chemical shifts.

-

Number of Scans: 128 or more, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: An external or internal standard, such as CFCl₃ (0 ppm), can be used.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Procedure:

-

Prepare a stock solution of the fluorinated biphenyl of known concentration in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Vis spectrum for each solution, typically from 200 to 400 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λ_max).

XRD provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Crystal Growth Procedure (Slow Evaporation):

-

Dissolve the purified fluorinated biphenyl in a suitable solvent or solvent mixture in which it is moderately soluble.[7][8]

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[9]

-

Select a well-formed single crystal for analysis.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and rationalizing the electronic properties of molecules.[10]

Protocol for Electronic Property Calculation:

-

Structure Optimization: The geometry of the fluorinated biphenyl molecule is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as:

-

HOMO and LUMO energies: Used to calculate the HOMO-LUMO gap.

-

Ionization Potential and Electron Affinity: Can be estimated using Koopmans' theorem or from the energy difference between the neutral and ionized species.

-

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecular surface.

-

Dipole Moment: Calculated from the electronic distribution.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important workflows and relationships in the study of fluorinated biphenyl systems.

Caption: Experimental workflow for the synthesis and characterization of fluorinated biphenyls.

Caption: Logical relationship of fluorine's electronic effects on molecular properties.

Caption: Workflow for the computational analysis of fluorinated biphenyls using DFT.

Conclusion

The deliberate and strategic fluorination of biphenyl systems offers a versatile approach to fine-tune their electronic properties for specific applications in drug discovery and materials science. A thorough understanding of the interplay between inductive and resonance effects, guided by both experimental data and computational modeling, is essential for predicting the impact of fluorine substitution. This technical guide provides a foundational resource for researchers, offering both the theoretical background and practical methodologies required to explore the rich chemical space of fluorinated biphenyls. The continued investigation into these fascinating molecules holds significant promise for the development of next-generation therapeutics and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How To [chem.rochester.edu]

- 8. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. iiste.org [iiste.org]

A Technical Guide to Theoretical and Computational Studies of 3'-Fluorobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluorobiphenyl-3-carboxylic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound, alongside generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant interest in pharmaceutical research due to their versatile biological activities.[1] The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[2] this compound, with its distinct substitution pattern, presents an interesting scaffold for further investigation. Computational and theoretical studies are invaluable tools for predicting the molecular properties and potential bioactivity of such compounds, thereby guiding synthetic efforts and experimental design.

Theoretical and Computational Studies

Theoretical and computational chemistry offer powerful methods to investigate the properties of this compound at the molecular level. These studies can provide insights into its geometry, electronic structure, and potential interactions with biological macromolecules.

Computational Methodologies

A robust computational approach for studying fluorinated biphenyl derivatives typically involves Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective method for these systems.[3][4] For accurate calculations of molecular geometries and electronic properties, a triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), is recommended.[5][6]

Workflow for Computational Analysis:

Caption: A typical workflow for the computational analysis of this compound.

Key Computed Properties

The following table summarizes the key properties of this compound that can be obtained from computational studies.

| Property | Description | Typical Computational Method |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. | DFT (B3LYP/6-311+G(d,p)) |

| Electronic Properties | Includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. The electrostatic potential (ESP) map reveals regions of positive and negative charge. | DFT (B3LYP/6-311+G(d,p)) |

| Vibrational Frequencies | Calculated frequencies can be compared with experimental IR and Raman spectra to confirm the structure. | DFT (B3LYP/6-311+G(d,p)) |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy can be calculated to understand the stability of the molecule. | DFT (B3LYP/6-311+G(d,p)) |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions in the solid state, providing insights into crystal packing.[3] | Based on DFT electron density |

| Molecular Docking Score | Predicts the binding affinity and mode of interaction of the molecule with a target protein, useful for drug discovery.[3][7] | AutoDock Vina or similar |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds.[2][8][9][10][11]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the mixture to reflux with stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the product.

-

Purification: Isolate the crude product by filtration and purify by recrystallization from a suitable solvent, such as an ethanol/water mixture.[12][13][14]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.[15]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7-8.5 ppm) and a characteristic broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and a downfield signal for the carboxylic acid carbonyl carbon (around 170 ppm).

-

¹⁹F NMR: Fluorine NMR will show a signal characteristic of the fluorine atom on the aromatic ring.

Sample Preparation Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18]

Expected Characteristic Peaks:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration, often very broad due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1720-1680 | Carbonyl stretching vibration. |

| C=C (Aromatic) | 1600-1450 | Aromatic ring stretching vibrations. |

| C-F (Aryl Fluoride) | 1250-1100 | Stretching vibration. |

Sample Preparation Protocol (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

3.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[1][19][20][21][22]

Protocol:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.

-

The spectrum is expected to show absorption bands characteristic of the biphenyl chromophore.

Applications in Drug Development

The structural features of this compound make it a potential candidate for drug development. The biphenyl scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs). The fluorine substitution can enhance binding affinity to target proteins and improve metabolic stability.[23] Molecular docking studies can be employed to predict the binding of this compound to various biological targets, such as cyclooxygenase (COX) enzymes, to assess its potential as an anti-inflammatory agent.[7][24]

Logical Flow for Drug Discovery Application:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scivisionpub.com [scivisionpub.com]

- 4. theory dft b3lyp: Topics by Science.gov [science.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. "Computational Molecular Docking of Fluorinated Morphine Derivatives fo" by Mirabella Romano and Emily Chen [digitalcommons.chapman.edu]

- 8. moodle2.units.it [moodle2.units.it]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. spectrabase.com [spectrabase.com]

- 23. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Experimental protocol for Suzuki coupling of 3-bromobenzoic acid and 3-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely utilized in pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse starting materials.[3][4] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 3-fluorophenylboronic acid to synthesize 3-(3-fluorophenyl)benzoic acid, a valuable building block in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (3-fluorophenylboronic acid) is transferred to the palladium center.[1] The base is crucial for the activation of the boronic acid.[2]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 3-fluorophenylboronic acid. Optimization may be necessary for specific scales or purity requirements.

Materials:

-

3-Bromobenzoic acid (1.0 equiv)

-

3-Fluorophenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

-

Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

-

Toluene, anhydrous

-

Water, degassed

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or Schlenk flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Reaction Setup:

-

To a dry round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 equiv), 3-fluorophenylboronic acid (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

-

In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes to ensure an inert atmosphere, which is crucial to minimize homocoupling byproducts.[5]

Solvent Addition and Reaction:

-

Add anhydrous toluene and degassed water (a common ratio is 4:1 or 5:1 toluene to water) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to 3-bromobenzoic acid.[5] The solvent mixture should be thoroughly degassed by bubbling an inert gas through it for at least 20 minutes.[5]

-

Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to ensure the product is in its carboxylic acid form.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(3-fluorophenyl)benzoic acid. Alternatively, recrystallization can be employed for purification.[6]

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids under different conditions.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 95 | [5] |

| 2 | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 92 | [5] |

| 3 | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 99 | [5] |

| 4 | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 89 | [5] |